
4-fluoro-N-methylbenzamide
Overview
Description
4-Fluoro-N-methylbenzamide (CAS: 701-49-5) is a fluorinated aromatic amide with the molecular formula C₈H₈FNO and a molecular weight of 153.15–153.16 g/mol . Key physicochemical properties include a density of 1.142 g/cm³, a boiling point of 276.2°C, and a flash point of 120.9°C . Its structure features a fluorine atom at the para position of the benzamide ring and a methyl group attached to the amide nitrogen. This compound is utilized as a synthetic intermediate in pharmaceuticals, such as the anti-androgen drug MDV3100, where its preparation involves Pd/C-catalyzed hydrogenation with high yield (98%) and purity (>98%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methylbenzamide typically involves two main steps:
Fluorination of Benzamide: Benzamide undergoes a fluorination reaction to introduce a fluorine atom at the para position of the benzene ring, resulting in 4-fluorobenzamide.
N-Methylation: The 4-fluorobenzamide is then subjected to N-methylation under appropriate conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the fluorination and N-methylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under suitable conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Reduction: 4-fluoro-N-methylbenzylamine.
Oxidation: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its fluorine substituent enhances biological activity, making it a valuable component in the development of drugs targeting neurological disorders and other diseases. Research indicates that compounds with fluorine can exhibit improved metabolic stability and bioavailability, which are essential for effective drug design .
Case Studies
- Neurological Disorders : Studies have reported the synthesis of potential therapeutic agents for conditions such as Alzheimer's disease using this compound as a building block. The incorporation of fluorine has been shown to increase the binding affinity to target receptors involved in neurodegenerative processes .
- Cancer Research : The compound is also being investigated for its role in developing anticancer agents. The presence of fluorine can modify the pharmacokinetics of drugs, leading to enhanced efficacy against tumor cells .
Agricultural Chemistry
Enhancing Agrochemical Efficacy
In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its chemical structure allows for improved interaction with biological targets in pests and weeds, thereby enhancing the effectiveness of these formulations .
Applications in Crop Protection
Research has shown that the incorporation of this compound into pesticide formulations can lead to increased resistance against pests while minimizing environmental impact. This is particularly relevant in developing sustainable agricultural practices that require less chemical input for effective crop protection .
Material Science
Development of Advanced Materials
The unique properties of this compound make it an attractive candidate for material science applications. It is being explored for its potential use in creating polymers that possess specific thermal and mechanical properties .
Innovative Material Applications
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance characteristics such as thermal stability and mechanical strength, making it suitable for high-performance applications .
- Nanotechnology : Research is ongoing into the use of this compound in nanocomposites, where its properties can be leveraged to create materials with enhanced functionalities for electronics and biomedical applications .
Biochemical Research
Studying Enzyme Interactions and Metabolic Pathways
this compound plays a significant role in biochemical research by aiding studies on enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate how various compounds interact within biological systems, which is crucial for understanding disease mechanisms .
Insights from Case Studies
- Enzyme Inhibition Studies : The compound has been used to explore the inhibition mechanisms of certain enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .
- Metabolic Pathway Analysis : By utilizing this compound, researchers can map out complex metabolic pathways and identify critical points for intervention in various diseases .
Analytical Chemistry
Improving Analytical Techniques
In analytical chemistry, this compound is employed to enhance various analytical methods, particularly chromatography. Its unique chemical characteristics facilitate better separation and detection of complex mixtures .
Application Area | Description/Impact |
---|---|
Pharmaceutical Development | Key intermediate for drug synthesis; enhances drug efficacy and stability |
Agricultural Chemistry | Improves pesticide formulations; increases crop yield and pest resistance |
Material Science | Used in advanced polymer development; enhances material properties |
Biochemical Research | Aids enzyme interaction studies; provides insights into metabolic pathways |
Analytical Chemistry | Enhances separation techniques; improves detection accuracy |
Mechanism of Action
The mechanism of action of 4-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
N-(4-Bromophenyl)-4-fluoro-N-methylbenzamide (3c)
- Synthesis : Produced via bromination of 4-fluoro-N-methylbenzamide using NBS and TFAA in HFIP solvent at 90°C for 2 hours , yielding 83% .
- Key Data: Molecular formula C₁₄H₁₁BrFNO, HRMS [M+H]⁺: 308.0008 .
- Comparison: Higher yield compared to chloro-substituted analog 3d (79%) and brominated non-fluorinated analog 3a (73%), suggesting fluorine’s electron-withdrawing effect enhances reactivity .
N-(4-Bromophenyl)-4-chloro-N-methylbenzamide (3d)
- Synthesis : Similar conditions to 3c but with a chloro substituent, yielding 79% .
- Key Data : Lower yield than 3c , likely due to chlorine’s reduced electronegativity compared to fluorine.
N-(4-Bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide (3b)
- Synthesis : Requires higher temperature (100°C ) for 82% yield , indicating steric or electronic challenges from the bulky CF₃ group .
Functionalized Derivatives
N-(2-Ethynylphenyl)-4-fluoro-N-methylbenzamide (1o)
- Synthesis : Prepared via coupling of 4-fluorobenzoyl chloride with 2-ethynyl-N-methylaniline, yielding 66% with a melting point of 74–76°C .
- Key Data: Molecular formula C₁₆H₁₂FNO, HRMS [M+Na]⁺: 276.0795 .
- Comparison : Lower yield than 3c , attributed to steric hindrance from the ethynyl group.
4-Fluoro-N-methyl-N-(4-(6-chloropyrimidin-4-yl)thiazol-2-yl)benzamide (9)
- Synthesis : Reacted with 4-fluorobenzoyl chloride and a thiazol-2-amine derivative, achieving 94% yield and a melting point of 212–213°C .
- Key Data : Molecular formula C₁₅H₁₁ClFN₄O , HRMS [M+H]⁺: 349.0326 .
Substituted Benzamides in Catalytic Reactions
In ruthenium-catalyzed C–H bond functionalizations, This compound (5i) demonstrated compatibility with cyclopropane-containing alkynes, preserving cyclopropane integrity during reactions . Comparatively, 4-chloro-N-methylbenzamide (5g) and 4-methoxy-N-methylbenzamide (5h) showed similar stability, but fluorine’s electronegativity may enhance regioselectivity .
Key Research Findings
Fluorine Enhances Reactivity : Fluorinated benzamides (e.g., 3c ) achieve higher yields in bromination reactions compared to chloro or trifluoromethyl analogs, likely due to fluorine’s electron-withdrawing effect .
Steric Effects : Bulky substituents (e.g., ethynyl in 1o ) reduce yields, while smaller halogens (F, Cl) maintain efficiency .
Catalytic Compatibility : Fluorinated benzamides are stable in ruthenium-catalyzed reactions, enabling complex heterocycle synthesis without cyclopropane ring opening .
Biological Activity
4-Fluoro-N-methylbenzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8FNO
- Molecular Weight : 155.15 g/mol
- Structure : The compound features a benzamide backbone with a fluorine atom at the para position relative to the amide group.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-fluorobenzoic acid and methylamine.
- Reaction Conditions : The reaction generally requires heating under acidic or basic conditions to facilitate the formation of the amide bond.
- Yield and Purity : High yields are achievable through careful control of reaction parameters such as temperature and pH.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer models . The proposed mechanism involves inhibition of specific kinases that are crucial for tumor growth.
Study 1: Anticancer Activity Evaluation
A study conducted on derivatives of 4-methylbenzamide, which includes this compound, revealed high biological activity in both in vitro and in silico assays. The study focused on the compound's ability to inhibit protein kinases associated with cancer cell signaling pathways .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | 12.5 | Breast Cancer |
This compound | 15.0 | Lung Cancer |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The biological activity of this compound can be attributed to:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-fluoro-N-methylbenzamide?
Methodological Answer: The compound can be synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and methylamine. A validated approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to activate the carboxylic acid group, followed by reaction with methylamine. Key parameters include:
- Solvent selection : Dichloromethane or DMF for solubility and reactivity.
- Temperature : Room temperature (20–25°C) to avoid side reactions.
- Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm, split due to fluorine coupling) and N-methyl protons (singlet at δ 2.8–3.1 ppm).
- Elemental Analysis : Validate %C, %H, %N, and %F composition within ±0.3% of theoretical values .
Q. How do solvent, pH, and temperature influence the fluorescence properties of this compound?
Methodological Answer: Fluorescence intensity is maximized under the following conditions (based on analogous benzamide derivatives):
Parameter | Optimal Value |
---|---|
Solvent | Polar aprotic (e.g., DMSO) |
pH | 5.0 (prevents protonation of the amide group) |
Temperature | 25°C (avoids thermal quenching) |
λex/λem | 340 nm / 380 nm |
Binding constants (K) and detection limits (LOD/LOQ) should be calculated using Stern-Volmer plots . |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement. Key metrics:
- R-factor : <0.05 for high precision.
- Disorder handling : Apply PART instructions for flexible groups.
- Case Study : A derivative, 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide, crystallized in an orthorhombic system (space group P212121), with unit cell parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å .
Q. What computational methods are used to correlate vibrational spectra with molecular structure?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level using Gaussian03.
- Vibrational Assignments : Compare experimental FT-IR/FT-Raman spectra with computed wavenumbers. For example:
Q. How can researchers address contradictions in pharmacological activity data for fluorinated benzamides?
Methodological Answer:
- Experimental Design :
- Control variables : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., 37°C, pH 7.4).
- Statistical validation : Apply ANOVA for inter-study variability (e.g., IC50 values).
- Case Study : Discrepancies in fluorescence-based binding assays may arise from solvent polarity effects or competing quenching mechanisms. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Properties
IUPAC Name |
4-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDHVYWCZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399053 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-49-5 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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